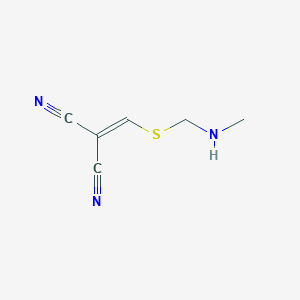
tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Vilsmeier Formylation: The starting material, such as 4-bromo-1H-indazole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated intermediate is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.
Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the 4-position.
Deprotection and Esterification: The Boc group is removed, and the resulting compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The formyl group can participate in nucleophilic substitution reactions, such as the formation of imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Ammonia (NH₃), hydrazine (N₂H₄)
Major Products Formed
Oxidation: 3-carboxy-4-nitro-1H-indazole-1-carboxylate
Reduction: tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate
Substitution: Imines or hydrazones derived from the formyl group
Applications De Recherche Scientifique
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-formyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Lacks the formyl group, which may affect its ability to participate in certain chemical reactions.
tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3O5 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
tert-butyl 3-formyl-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-9-5-4-6-10(16(19)20)11(9)8(7-17)14-15/h4-7H,1-3H3 |
Clé InChI |
PKHVLYPYULXEGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)


![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)




